![molecular formula C43H32N4NaO10S2 B1621612 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide CAS No. 6471-01-8](/img/new.no-structure.jpg)
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxy-substituted aniline ring, a methylsulfonyl group, and a 4-methylphenylmethyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with 2,5-dimethoxyaniline, the compound is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,5-dimethoxy-N-methylsulfonylaniline.
Acetamide Formation: The intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(2,5-dimethoxyanilino)-N-[(4-methylphenyl)methyl]acetamide
- 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
- N-[(4-methylphenyl)methyl]acetamide
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both the dimethoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
CAS番号 |
6471-01-8 |
|---|---|
分子式 |
C43H32N4NaO10S2 |
分子量 |
851.9 g/mol |
IUPAC名 |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C43H32N4O10S2.Na/c1-43(2,21-11-15-23(16-12-21)46-29-19-31(58(52,53)54)37(44)35-33(29)39(48)25-7-3-5-9-27(25)41(35)50)22-13-17-24(18-14-22)47-30-20-32(59(55,56)57)38(45)36-34(30)40(49)26-8-4-6-10-28(26)42(36)51;/h3-20,46-47H,44-45H2,1-2H3,(H,52,53,54)(H,55,56,57); |
InChIキー |
SRAPWBXUUAWEKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
正規SMILES |
CC(C)(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




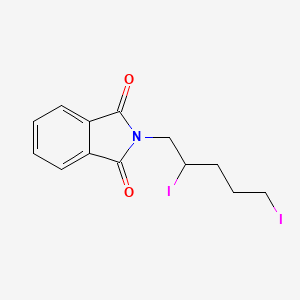
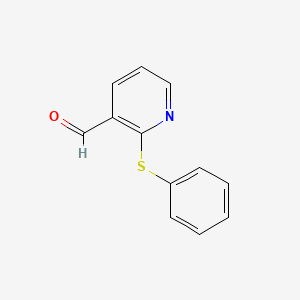
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)
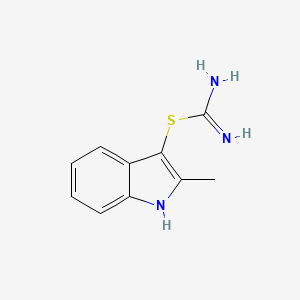
![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)
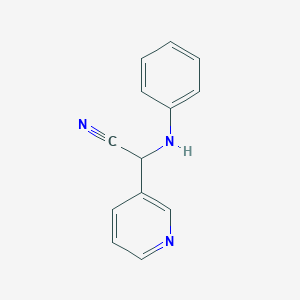
![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)

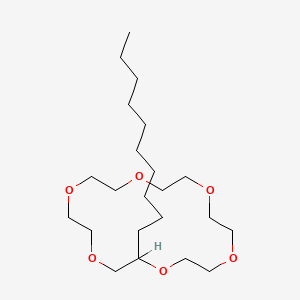
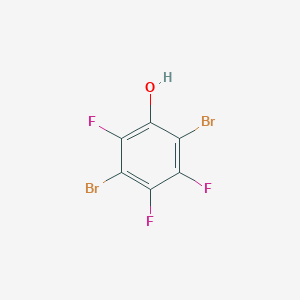
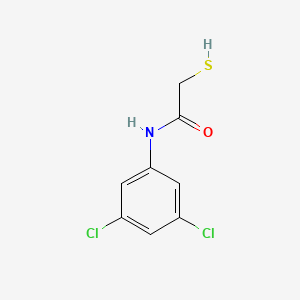
![Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate](/img/structure/B1621551.png)
